rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans
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Overview
Description
This compound is a chiral molecule featuring a pyrrolidine ring substituted with hydroxy and trifluoromethyl groups, designed for its potential therapeutic effects and chemical uniqueness. The racemic mixture suggests the presence of equal amounts of enantiomers, emphasizing its complex nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Starting with the formation of a pyrrolidine ring, a common route might involve the cyclization of suitable precursors under basic conditions.
Step 2: : Introduction of the trifluoromethyl group, typically through fluorinating agents such as trifluoromethyl iodide, under controlled temperature conditions.
Step 3: : The hydroxy group is introduced via selective reduction, possibly utilizing borane or similar reagents.
Step 4: : Protection of functional groups, potentially with tert-butyl carbamate, under acidic conditions to secure the desired configuration.
Industrial Production Methods
Industrial production focuses on scalability, using continuous flow reactors for consistent reaction conditions and high yields. It includes:
High-throughput screening: for optimal reaction conditions.
Catalysts: to improve enantioselectivity.
Automated purification systems: to ensure purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Conversion of the hydroxy group to a ketone using reagents like PCC or Jones reagent.
Reduction: : Reducing agents such as lithium aluminium hydride can convert ketones back to alcohols.
Substitution: : Nucleophilic substitution reactions, particularly on the trifluoromethyl group, using nucleophiles like sodium azide.
Common Reagents and Conditions
PCC, Jones reagent: for oxidation.
Lithium aluminium hydride: for reduction.
Sodium azide: for nucleophilic substitution.
Major Products
Oxidation yields a ketone compound.
Reduction results in secondary alcohol derivatives.
Substitution reactions produce azido derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: : Serving as a building block in organic synthesis due to its functional group diversity.
Biology
Enzyme inhibition studies: : Used to explore the inhibition mechanisms of various enzymes, especially those involved in metabolic pathways.
Medicine
Drug design and discovery: : Its unique structure helps in the development of chiral drugs with enhanced efficacy and reduced side effects.
Industry
Agrochemicals: : Potential use in the synthesis of pesticides or herbicides due to the presence of the trifluoromethyl group.
Mechanism of Action
The compound interacts with molecular targets primarily through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The hydroxy group forms hydrogen bonds, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3S,4R)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate: : The enantiomer, showcasing the impact of chirality on biological activity.
(3R,4R)-3-Hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate: : Stereoisomer with different spatial arrangements affecting its chemical properties.
tert-Butyl (3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate: : Amino group instead of hydroxy, altering its reactivity and applications.
Unique Attributes
The combination of hydroxy and trifluoromethyl groups within a chiral framework sets it apart in terms of reactivity and interaction with biological targets.
That's a wrap on the compound rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans . Dive deep into its fascinating chemistry and let it amaze you with its multifaceted applications!
Properties
CAS No. |
1932149-59-1 |
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Molecular Formula |
C10H16F3NO3 |
Molecular Weight |
255.2 |
Purity |
95 |
Origin of Product |
United States |
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